molecular formula C7H4ClFN2 B11916491 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11916491
M. Wt: 170.57 g/mol
InChI Key: JNIYDZPUZPGBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chlorine and fluorine substituents at the 6 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the chloro and fluoro substituents. For example, the synthesis may begin with a cyclization reaction to form the pyrrolo[3,2-c]pyridine scaffold, followed by halogenation reactions to introduce the chlorine and fluorine atoms. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and coupling catalysts (e.g., palladium catalysts for Suzuki coupling). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine substituents in 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for designing molecules with specific biological or material properties. Its dual halogenation can enhance binding affinity and selectivity in medicinal chemistry applications, as well as modify electronic properties in materials science .

Biological Activity

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-c]pyridine structure with chlorine and fluorine substituents, which are crucial for its biological activity. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and receptors. This compound is known to bind to active sites of target proteins, effectively blocking their function. Notably, it has been studied for its inhibitory effects on kinases and other signaling proteins involved in cell proliferation and survival pathways .

1. Cancer Therapy

Research indicates that derivatives of pyrrolo compounds, including this compound, have shown promise in cancer therapy. In particular, studies have demonstrated that related compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. For instance, compounds similar to this compound have exhibited IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory activity .

2. Antiviral Activity

Pyrrolo derivatives have also been investigated for their antiviral properties. Certain studies suggest that modifications in the pyrrolo structure can enhance efficacy against viral pathogens by interfering with viral replication mechanisms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Su et al. (2021)Reported potent FGFR inhibitory activity for pyrrolo derivatives with IC50 values ranging from 7 nM to over 700 nM across different FGFR types. The study highlighted the potential of these compounds in treating breast cancer by inhibiting cell proliferation and inducing apoptosis .
Kalai et al. (2021)Investigated the cytotoxicity of pyrrolo derivatives against ovarian and breast cancer cells. The results indicated moderate cytotoxic effects with low toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .
Recent InvestigationsOngoing research continues to explore the modifications of the pyrrolo scaffold to enhance solubility and metabolic stability while retaining or improving biological activity against various targets .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

JNIYDZPUZPGBAE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.